molecular formula C24H28N2O4 B6082652 3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one

3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one

Cat. No.: B6082652
M. Wt: 408.5 g/mol
InChI Key: WWKQOXCTOXDLIB-UHFFFAOYSA-N
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Description

3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one is a complex organic compound that features an indole moiety, a benzyloxy group, and an oxazolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base . The final step involves the formation of the oxazolanone ring through a cyclization reaction, often using a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Benzyl chloride, suitable base

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Indoline derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The benzyloxy group may enhance the compound’s binding affinity and specificity . The oxazolanone ring can contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-16-19(12-13-26-22(27)30-23(2,3)24(26,4)28)20-14-18(10-11-21(20)25-16)29-15-17-8-6-5-7-9-17/h5-11,14,25,28H,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKQOXCTOXDLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN4C(=O)OC(C4(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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